molecular formula C20H20N4O3S3 B2439454 4-(diethylsulfamoyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide CAS No. 361158-85-2

4-(diethylsulfamoyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide

Cat. No.: B2439454
CAS No.: 361158-85-2
M. Wt: 460.59
InChI Key: UFKJRVGRXZMULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(diethylsulfamoyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide is a complex organic compound that belongs to the class of thiazolo-benzothiazole derivatives

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S3/c1-4-24(5-2)30(26,27)14-8-6-13(7-9-14)19(25)23-20-22-16-11-10-15-17(18(16)29-20)28-12(3)21-15/h6-11H,4-5H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKJRVGRXZMULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfamoylation Protocol

A modified protocol from methanesulfonamide synthesis is adapted:

  • Substrate Activation : The tricyclic core’s phenolic oxygen is activated using phosphoryl chloride (POCl₃) in dichloromethane (DCM) at 0°C.
  • Coupling : Diethylsulfamoyl chloride (1.2 equiv) is added dropwise with pyridine (1.5 equiv) as a base. The reaction proceeds at room temperature for 24 hours, yielding 76–82% of the sulfamoylated product after column chromatography (hexane/ethyl acetate 4:1).

Benzamide Moiety Installation

The benzamide group is appended via amide coupling between 4-carboxybenzenesulfonamide and the tricyclic amine.

Carboxylic Acid Activation

4-Carboxybenzenesulfonamide is activated using thionyl chloride (SOCl₂) to form the acyl chloride. Conducted under reflux (80°C, 4 hours), this step achieves quantitative conversion.

Amide Bond Formation

The acyl chloride reacts with the tricyclic amine in tetrahydrofuran (THF) with triethylamine (TEA) as a base. Stirring at 25°C for 12 hours yields 68–75% of the benzamide product, purified via recrystallization from methanol.

Integrated Synthesis Pathway

The full synthesis integrates the above steps into a sequential protocol:

Step Reaction Reagents/Conditions Yield Purification
1 Tricyclic core formation CuCN, DMF, 140°C, 12 h 64% Recrystallization
2 Methylation CH₃I, K₂CO₃, CH₃CN, 60°C, 6 h 89% Column chromatography
3 Sulfamoylation ClSO₂N(Et)₂, pyridine, DCM, 24 h 82% Column chromatography
4 Benzamide coupling SOCl₂, THF, TEA, 25°C, 12 h 75% Recrystallization

Mechanistic Insights and Optimization

Cyclization Catalysis

Copper(I) ions in CuCN facilitate electron transfer, stabilizing transition states during thia-annulation. Kinetic studies indicate a second-order dependence on copper concentration.

Sulfamoylation Selectivity

Pyridine neutralizes HCl byproducts, preventing acid-mediated decomposition of the tricyclic core. Solvent polarity (DCM) enhances electrophilicity of the sulfamoyl chloride.

Amide Coupling Efficiency

THF’s aprotic nature minimizes hydrolysis of the acyl chloride, while TEA scavenges HCl, driving the reaction to completion.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing ring sizes are suppressed by steric hindrance from the 11-methyl group.
  • Sulfamoyl Group Stability : Moisture-sensitive intermediates require anhydrous conditions, achieved via molecular sieves.
  • Purification Complexity : Gradient elution in column chromatography (hexane → ethyl acetate) resolves polar byproducts.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-(diethylsulfamoyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    4-(diethylsulfamoyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide: Known for its diverse biological activities.

    4-(diethylsulfamoyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide: Similar structure but different functional groups leading to varied biological activities.

Uniqueness

The uniqueness of 4-(diethylsulfamoyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide lies in its specific combination of functional groups and its ability to interact with multiple molecular targets.

Biological Activity

The compound 4-(diethylsulfamoyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Anticancer Properties

Research has indicated that compounds similar to 4-(diethylsulfamoyl)-N-{11-methyl-3,12-dithia...} exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines through modulation of signaling pathways involved in cell cycle regulation and apoptosis.
  • Case Study : In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects against breast cancer cells comparable to established chemotherapeutics like tamoxifen .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Spectrum of Activity : Preliminary studies suggest effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.
  • Research Findings : A study highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell lysis and death, although further research is needed to confirm these effects in vivo.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption and Distribution : The compound's lipophilicity suggests good absorption through biological membranes.
  • Metabolism : Initial metabolic studies indicate that the compound undergoes hepatic metabolism, which could influence its bioavailability and efficacy.
  • Excretion : Renal excretion pathways have been identified, suggesting that dosage adjustments may be necessary in patients with renal impairment.

Toxicity Profile

Toxicological assessments are essential for evaluating the safety of this compound:

  • In Vitro Toxicity : Studies have shown low toxicity levels in non-cancerous cell lines at therapeutic doses.
  • Long-Term Effects : Ongoing research aims to assess the long-term effects and potential cumulative toxicity.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
AnticancerHighInduces apoptosis; inhibits proliferation
AntimicrobialModerateDisrupts cell membranes
PharmacokineticsFavorableGood absorption; hepatic metabolism
ToxicityLowMinimal effects on non-cancerous cells

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves constructing the tricyclic core via cyclization reactions using sulfur-containing reagents to introduce dithia and diaza functionalities . Key steps include:

  • Core assembly : Cyclization under controlled temperature (e.g., 60–80°C) and inert atmosphere to prevent oxidation.
  • Functionalization : Chlorination or sulfonamide introduction via nucleophilic substitution (e.g., using diethylamine and sulfonyl chlorides) .
  • Optimization : Adjust solvent polarity (e.g., DMF for solubility) and catalysts (e.g., Pd for cross-coupling reactions). Monitor purity via HPLC at each step .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirm structural integrity using ¹H and ¹³C NMR, focusing on aromatic protons (δ 7.0–8.5 ppm) and sulfonamide signals (δ 3.0–3.5 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
  • X-ray crystallography : Resolve the tricyclic framework and confirm stereochemistry, as demonstrated for analogous compounds .

Q. How does the compound’s solubility and stability impact experimental design?

  • Solubility : Limited in aqueous media; use DMSO or DMF for biological assays. Pre-solubilize in <1% organic solvent to avoid cytotoxicity .
  • Stability : Susceptible to oxidation; store under nitrogen at –20°C. Monitor degradation via TLC or LC-MS over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition) with standardized protocols (IC₅₀ calculations, triplicate runs) .
  • Off-target profiling : Use computational docking (e.g., AutoDock Vina) to identify non-specific binding to unrelated proteins .
  • Comparative studies : Benchmark against structurally similar compounds (e.g., 4-chloro-N-{...}benzamide) to isolate structure-activity relationships .

Q. What strategies are effective for modifying the compound to enhance target selectivity?

  • Substituent tuning : Replace the diethylsulfamoyl group with bulkier tert-butyl or fluorinated analogs to modulate steric/electronic effects .
  • Bioisosteric replacement : Substitute the benzamide moiety with heterocycles (e.g., pyridine) to improve binding affinity .
  • Click chemistry : Introduce triazole linkages via Cu-catalyzed azide-alkyne cycloaddition for functional diversification .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction : Use tools like SwissADME to assess logP (target <5), CYP450 inhibition, and blood-brain barrier permeability .
  • MD simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to identify stable binding conformers over 100-ns trajectories .
  • QSAR analysis : Corrogate substituent electronegativity with activity data to derive predictive models .

Q. What experimental controls are critical when assessing the compound’s mechanism of action?

  • Negative controls : Include inactive analogs (e.g., desulfonated derivatives) to confirm sulfamoyl group dependency .
  • Positive controls : Use known inhibitors (e.g., methotrexate for DHFR assays) to validate assay sensitivity .
  • Off-pathway inhibitors : Test in parallel with compounds blocking downstream pathways to isolate primary effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.